
4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Overview
Description
4-(Chloromethyl)-1-fluoro-2-methoxybenzene is a substituted benzene derivative with three functional groups: a chloromethyl (-CH2Cl) group at position 4, a fluorine atom at position 1, and a methoxy (-OCH3) group at position 2. Its molecular formula is C8H7ClFO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloromethyl group is a reactive site for nucleophilic substitution, while the fluorine and methoxy substituents modulate electronic effects, influencing both reactivity and physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene typically involves the chloromethylation of 1-fluoro-2-methoxybenzene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity of the chloromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of fluoro-methoxybenzaldehyde or fluoro-methoxybenzoic acid.
Reduction: Formation of 1-fluoro-2-methoxybenzene.
Scientific Research Applications
Organic Synthesis
4-(Chloromethyl)-1-fluoro-2-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group is particularly reactive, allowing for various nucleophilic substitution reactions. This property enables the formation of derivatives that can be utilized in further chemical reactions.
Medicinal Chemistry
This compound shows promise in the field of medicinal chemistry due to its potential biological activities:
- Antimicrobial Activity : Research indicates significant antimicrobial properties. A study reported an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against methicillin-resistant Staphylococcus aureus, demonstrating its effectiveness against resistant strains.
- Anticancer Potential : In vitro studies have shown that it inhibits proliferation in cancer cell lines such as HeLa and A549 cells, with IC50 values of 226 µg/mL and 242.52 µg/mL, respectively. These findings suggest its potential as a therapeutic agent in cancer treatment.
Material Science
This compound is also relevant in material science for synthesizing polymers and materials with specific properties. Its ability to form covalent bonds with various nucleophiles makes it useful for modifying polymer structures to enhance performance characteristics.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus. The study highlighted the compound's effectiveness with an MIC value indicating strong antibacterial activity against resistant strains.
Pathogen | MIC (µg/mL) |
---|---|
Methicillin-resistant S. aureus | 12.5 |
Study 2: Anticancer Activity
In another study, the compound was tested against various cancer cell lines, including HeLa and A549 cells. The results indicated promising anticancer activity:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene depends on its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its interaction with enzymes and receptors.
Comparison with Similar Compounds
Positional Isomers and Substituted Derivatives
2-(Chloromethyl)-1-fluoro-4-methoxybenzene
- Molecular Formula : C8H7Cl2FO (differs by an additional chlorine atom).
- Structural Differences : Chloromethyl group at position 2 instead of 3.
- Implications : Altered electronic effects due to substituent positions; meta-directing groups (fluorine and methoxy) may influence regioselectivity in further reactions compared to the target compound .
1-(Chloromethyl)-4-methoxybenzene
- Molecular Formula : C8H8ClO.
- Structural Differences : Lacks fluorine; chloromethyl at position 1 and methoxy at position 4.
- Applications: Key intermediate in the synthesis of Meropenem, a carbapenem antibiotic.
Halogen-Substituted Analogs
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene
- Molecular Formula: C14H11BrClNO4.
- Structural Differences: Bromomethyl group replaces chloromethyl; additional nitro and phenoxy substituents.
- Reactivity : Bromine’s higher leaving-group ability enhances reactivity in nucleophilic substitutions compared to chloromethyl derivatives. Used as a high-purity reference material in pharmaceutical quality control .
1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene
- Molecular Formula : C15H13Cl2FO.
- Structural Differences: Ethyl group at position 2 and a phenoxy-linked chloromethyl group.
- Applications : Demonstrates the use of chloromethyl groups in complex aromatic ethers, likely for agrochemicals or polymers .
Heterocyclic Derivatives
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)
- Molecular Formula : C17H13ClFN3OS.
- Structural Differences : Chloromethyl group integrated into a thiazole ring fused to a phenylurea scaffold.
- Research Findings : Synthesized with a 50.3% yield; exhibits moderate antibacterial activity. Highlights the utility of chloromethyl groups in constructing bioactive heterocycles .
Functional Group Variations
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Molecular Formula: C15H14ClNO2.
- Structural Differences : Replaces chloromethyl with a methyl group and adds an amide linkage.
- Research Findings : Fluorescence studies indicate methoxy and methyl groups enhance photostability, suggesting that electron-donating groups in the target compound may similarly influence optical properties .
Data Table: Key Compounds and Properties
Research Findings and Implications
- Reactivity: The chloromethyl group in the target compound is activated by electron-withdrawing fluorine, facilitating nucleophilic substitutions. This contrasts with non-fluorinated analogs (e.g., 1-(chloromethyl)-4-methoxybenzene), where reduced electronegativity may slow reaction kinetics .
- Synthetic Yields : Chloromethyl-containing compounds like those in are synthesized with moderate yields (50–58%), suggesting feasible scalability for industrial applications .
Biological Activity
4-(Chloromethyl)-1-fluoro-2-methoxybenzene is an aromatic compound notable for its unique functional groups, including a chloromethyl group, a fluorine atom, and a methoxy group. This compound has garnered attention in various fields, particularly in organic synthesis, pharmaceuticals, and chemical biology due to its potential biological activities.
- Molecular Formula : C8H8ClF
- Molecular Weight : Approximately 174.6 g/mol
- IUPAC Name : 1-(Chloromethyl)-4-fluoro-2-methoxybenzene
- CAS Registry Number : 339586-05-9
The presence of the chloromethyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. The fluorine and methoxy groups influence the electronic properties of the compound, which can affect interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. The chloromethyl group can undergo nucleophilic substitution reactions, leading to modifications in the structure and function of biomolecules such as proteins and nucleic acids. This reactivity is crucial for its application in drug development and biochemical research.
In Vitro Assays
Research has demonstrated that this compound exhibits significant biological activity in various assays:
- Salmonella/Microsome Assay : This assay evaluates mutagenic potential. The compound showed activity, indicating a potential for causing genetic mutations.
- Bacterial Fluctuation Assays : Conducted to assess the compound's antibacterial properties, results indicated effective inhibition of bacterial growth.
- DNA Repair Assay : The compound was tested for its ability to induce DNA repair mechanisms in HeLa cells, demonstrating a positive response.
These assays suggest that the compound may have implications in cancer research and antimicrobial development due to its mutagenic and repair-inducing properties .
Case Studies
A comparative study involving similar compounds highlighted the enhanced activity of this compound over benzyl chloride and other derivatives. In tests for mutagenicity and cytotoxicity, it exhibited greater efficacy than its counterparts, underscoring its potential as a lead compound for further pharmaceutical development .
Applications in Research
The versatility of this compound extends beyond basic research:
- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development : Its unique functional groups make it a candidate for novel drug formulations targeting specific diseases.
- Material Science : The compound is utilized in creating advanced materials with tailored properties for various applications.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C8H8ClF | Chloromethyl group enhances reactivity |
4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClF | Lacks chloromethyl group; simpler structure |
2-(Chloromethyl)-1-fluoro-3-methoxybenzene | C8H8ClF | Different substitution pattern affecting reactivity |
4-(Bromomethyl)-1-fluoro-2-methoxybenzene | C8H8BrF | Bromine instead of chlorine; different reactivity |
This table illustrates how variations in substituent positions and types lead to distinct chemical behaviors and potential applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-1-fluoro-2-methoxybenzene, and how can reaction conditions be optimized?
Answer: The synthesis of halogenated aromatic compounds like this compound typically involves Friedel-Crafts alkylation or electrophilic substitution. For example, a chloromethyl group can be introduced via chloromethylation reagents (e.g., paraformaldehyde/HCl) under controlled temperatures (40–60°C). Fluorination may require fluorinating agents like Selectfluor® in aprotic solvents (e.g., DMF or acetonitrile) . Optimization should focus on:
- Temperature control : Excessive heat may lead to side reactions (e.g., over-alkylation).
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution but require strict anhydrous conditions .
- Purification : Column chromatography (SiO₂, pentane/EtOAc gradients) is recommended for isolating high-purity products (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Key for confirming substitution patterns. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on adjacent substituents .
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, C-Cl at 550–800 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns (e.g., loss of Cl or F groups).
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds .
- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats are mandatory. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed permissible limits .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electronic effects:
- Electrophilicity : The chloromethyl group acts as a leaving group; Fukui indices quantify site-specific reactivity .
- Substituent Effects : Electron-withdrawing fluorine and methoxy groups alter charge distribution, affecting regioselectivity in Suzuki-Miyaura couplings.
- Transition State Analysis : Simulate activation energies for SN2 displacement or aromatic substitution pathways .
Q. How can researchers resolve contradictions in reported melting points or purity levels for this compound?
Answer: Discrepancies may arise from:
- Synthetic methods : Impurities from incomplete purification (e.g., residual solvents or side products) .
- Analytical techniques : Use DSC (Differential Scanning Calorimetry) for precise melting point determination and HPLC to quantify purity (>97% is typical for research-grade compounds) .
- Batch variability : Cross-validate results with multiple suppliers (e.g., compare CAS 4771-31-7 from Kanto Reagents vs. TCI America) .
Q. What strategies are recommended for studying the compound’s photostability under UV/visible light?
Answer:
- Photoreactor Setup : Irradiate the compound in quartz cuvettes using a Xenon lamp (λ = 254–400 nm) .
- Degradation Monitoring : Track changes via UV-Vis spectroscopy (absorbance shifts) or GC-MS to identify photodegradation byproducts (e.g., dehalogenation or oxidation products).
- Quencher Experiments : Add triplet quenchers (e.g., β-carotene) to determine if degradation involves singlet/triplet excited states .
Q. How can the compound serve as a precursor for bioactive molecule synthesis?
Answer: The chloromethyl group enables facile functionalization:
- Nucleophilic Displacement : React with amines or thiols to generate pharmacophores (e.g., benzothiazoles) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches fluorophores or targeting moieties .
- Case Study : Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (a related compound) is used in catalyst design and bioactive molecule development .
Q. What are the best practices for resolving spectral data ambiguities in complex reaction mixtures?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace reaction pathways (e.g., methoxy group origin) .
- Synchrotron XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Properties
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMHNQSQSFDIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591790 | |
Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276861-59-7 | |
Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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